molecular formula C18H17NO3 B14416166 Acetamide, N-[4-[3-(4-methoxyphenyl)-1-oxo-2-propenyl]phenyl]- CAS No. 85791-65-7

Acetamide, N-[4-[3-(4-methoxyphenyl)-1-oxo-2-propenyl]phenyl]-

Cat. No.: B14416166
CAS No.: 85791-65-7
M. Wt: 295.3 g/mol
InChI Key: CLBYJZSPPMBDDF-UHFFFAOYSA-N
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Description

Acetamide, N-[4-[3-(4-methoxyphenyl)-1-oxo-2-propenyl]phenyl]- is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a methoxyphenyl group and a propenyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-[4-[3-(4-methoxyphenyl)-1-oxo-2-propenyl]phenyl]- typically involves the reaction of 4-methoxybenzaldehyde with acetophenone in the presence of a base to form a chalcone intermediate. This intermediate is then subjected to a condensation reaction with aniline to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium hydroxide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-[4-[3-(4-methoxyphenyl)-1-oxo-2-propenyl]phenyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like halides or amines. The reactions are typically carried out under controlled temperatures and pH conditions to ensure optimal yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives .

Scientific Research Applications

Acetamide, N-[4-[3-(4-methoxyphenyl)-1-oxo-2-propenyl]phenyl]- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Acetamide, N-[4-[3-(4-methoxyphenyl)-1-oxo-2-propenyl]phenyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetamide, N-[4-[3-(4-methoxyphenyl)-1-oxo-2-propenyl]phenyl]- stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity.

Properties

85791-65-7

Molecular Formula

C18H17NO3

Molecular Weight

295.3 g/mol

IUPAC Name

N-[4-[3-(4-methoxyphenyl)prop-2-enoyl]phenyl]acetamide

InChI

InChI=1S/C18H17NO3/c1-13(20)19-16-8-6-15(7-9-16)18(21)12-5-14-3-10-17(22-2)11-4-14/h3-12H,1-2H3,(H,19,20)

InChI Key

CLBYJZSPPMBDDF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)OC

Origin of Product

United States

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